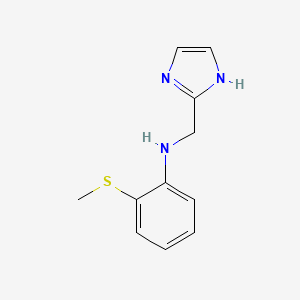

N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline

CAS No.:

Cat. No.: VC17723256

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3S |

|---|---|

| Molecular Weight | 219.31 g/mol |

| IUPAC Name | N-(1H-imidazol-2-ylmethyl)-2-methylsulfanylaniline |

| Standard InChI | InChI=1S/C11H13N3S/c1-15-10-5-3-2-4-9(10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |

| Standard InChI Key | UEDMCJHGSTWPDW-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=CC=C1NCC2=NC=CN2 |

Introduction

N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline is an organic compound characterized by its imidazole and methylsulfanyl functional groups. Its molecular structure suggests potential applications in medicinal chemistry, particularly in areas such as enzyme inhibition, antimicrobial activity, or anticancer research. This compound's unique chemical framework, combining an imidazole ring with a methylsulfanyl-substituted aniline, provides opportunities for diverse biological interactions.

Synthesis

The synthesis of N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline typically involves:

-

Preparation of the imidazole precursor: Substituted imidazoles are synthesized via condensation reactions involving aldehydes and amines.

-

Attachment of the methylsulfanyl group: This step uses thiols or methylthiolation reagents to incorporate the sulfur-containing moiety into the aromatic ring.

-

Final coupling reaction: The imidazole is linked to the aniline derivative through a nucleophilic substitution reaction.

These steps can be optimized using catalysts and solvents to improve yield and purity.

Biological Activity

While specific biological data on this compound is limited, its structural components suggest several potential activities:

-

Imidazole Ring: Known to interact with enzymes like cytochrome P450 or histidine kinases, indicating potential enzymatic inhibition.

-

Methylsulfanyl Group: Found in compounds with antimicrobial or anticancer properties due to its ability to modulate biological membranes or disrupt metabolic pathways.

Applications in Medicinal Chemistry

The combination of these functional groups makes this compound a candidate for:

-

Anticancer Research:

-

Imidazole derivatives have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis or cell cycle arrest.

-

Sulfur-containing compounds are often explored for their oxidative stress-inducing properties.

-

-

Antimicrobial Agents:

-

Imidazoles are widely used in antifungal treatments (e.g., clotrimazole).

-

The methylsulfanyl group may enhance activity against resistant bacterial strains.

-

-

Enzyme Inhibition:

-

Potential inhibitor of metalloproteins or oxidoreductases due to the electron-donating nature of sulfur and nitrogen atoms.

-

Computational Insights (QSAR and Docking)

Quantitative Structure–Activity Relationship (QSAR) studies can predict the bioactivity of this compound:

-

Molecular descriptors like lipophilicity (), polar surface area (PSA), and hydrogen bond donors/acceptors indicate good drug-like properties.

-

Docking simulations against specific protein targets (e.g., kinases or oxidases) could provide insights into binding affinity and interaction mechanisms.

Challenges and Future Directions

While promising, challenges include:

-

Synthetic Complexity: Multi-step synthesis may limit scalability.

-

Limited Data: Experimental validation of biological activity is necessary.

-

Toxicity Concerns: Sulfur-containing groups may contribute to off-target effects.

Future research should focus on:

-

High-throughput screening for biological activity.

-

Structural optimization for selectivity and potency.

-

In vivo studies to evaluate pharmacokinetics and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume